A Comprehensive Technical Guide to the Synthesis and Characterization of 9,10-Bis(4-formylphenyl)anthracene
A Comprehensive Technical Guide to the Synthesis and Characterization of 9,10-Bis(4-formylphenyl)anthracene
Introduction: The Significance of a Versatile Building Block
9,10-Bis(4-formylphenyl)anthracene is a highly functionalized aromatic compound that has garnered significant interest within the scientific community. Its rigid, planar anthracene core, coupled with the reactive aldehyde functionalities on the peripheral phenyl rings, makes it an exceptionally versatile building block in the fields of materials science and drug development. The unique photophysical properties inherited from the anthracene moiety, such as strong fluorescence, make it a valuable component in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]
Furthermore, the dialdehyde nature of 9,10-Bis(4-formylphenyl)anthracene allows it to serve as a key linker molecule in the construction of highly ordered, porous crystalline structures known as Covalent Organic Frameworks (COFs).[2] These COFs are being explored for a wide range of applications, from gas storage and separation to catalysis and sensing.[3][4] In the realm of drug development, the structural motif of this compound can be incorporated into larger, more complex molecules, and its fluorescent properties can be leveraged for bioimaging applications. This guide provides an in-depth look at the synthesis and detailed characterization of this important compound, offering field-proven insights for researchers and professionals.
Synthetic Pathway: A Robust and Efficient Approach
The most prevalent and efficient method for the synthesis of 9,10-Bis(4-formylphenyl)anthracene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction is renowned for its high yields, tolerance to a wide variety of functional groups, and relatively mild reaction conditions. The causality behind this choice of synthetic route lies in its reliability and the commercial availability of the starting materials: 9,10-dibromoanthracene and 4-formylphenylboronic acid.
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl halide (9,10-dibromoanthracene) to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Experimental Protocol: Synthesis
Materials:
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9,10-dibromoanthracene
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4-formylphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium carbonate (Na₂CO₃)
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Toluene
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Tetrahydrofuran (THF)
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Deionized water
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Diethyl ether (or other suitable extraction solvent)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Dichloromethane (DCM)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 eq), 4-formylphenylboronic acid (2.5 eq), and sodium carbonate (3.0 eq).
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Solvent Addition: Add a 3:3:1 mixture of toluene, THF, and deionized water to the flask.
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Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with diethyl ether.
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Washing: Combine the organic layers and wash with brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield 9,10-Bis(4-formylphenyl)anthracene as a solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Off-white to light yellow solid[1] |
| Molecular Formula | C₂₈H₁₈O₂[7] |
| Molecular Weight | 386.44 g/mol [1][7] |
Comprehensive Characterization: A Multi-faceted Approach
A thorough characterization of the synthesized 9,10-Bis(4-formylphenyl)anthracene is crucial to confirm its identity, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be complex due to the multiple phenyl and anthracene protons. Key signals to look for are the aldehyde proton (CHO) which will appear as a singlet at a downfield chemical shift (typically around 10 ppm) and the characteristic multiplets for the aromatic protons.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm. The spectrum will also show a series of signals in the aromatic region (120-150 ppm) corresponding to the anthracene and phenyl carbons.
Typical ¹H NMR Data (400 MHz, CDCl₃):
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δ ~10.1 ppm (s, 2H, -CHO)
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δ ~7.3-8.0 ppm (m, 16H, Ar-H)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.
Expected Mass:
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[M]⁺: m/z = 386.13
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 9,10-Bis(4-formylphenyl)anthracene, the key vibrational bands to observe are:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Carbonyl C=O | Stretch | ~1700 |
| Aromatic C=C | Stretch | ~1600-1450 |
| Aromatic C-H | Bending | ~900-675 |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC can be used to determine the melting point and other phase transitions. For 9,10-disubstituted anthracene derivatives, high thermal stability is often observed, which is a desirable property for applications in organic electronics.[8]
Conclusion and Future Outlook
The synthesis of 9,10-Bis(4-formylphenyl)anthracene via the Suzuki-Miyaura cross-coupling reaction is a robust and high-yielding method, making this versatile building block readily accessible. Its comprehensive characterization through a suite of analytical techniques confirms its structure and purity, paving the way for its use in advanced applications. The continued exploration of this and related anthracene derivatives is expected to lead to further advancements in organic electronics, porous materials, and biomedical imaging.
References
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MySkinRecipes. 9,10-Bis(4-formylphenyl)anthracene. Available from: [Link]
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Chalmers Publication Library. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation upconversion. Available from: [Link]
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ResearchGate. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Request PDF. Available from: [Link]
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ResearchGate. Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;.... Available from: [Link]
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PubChem. 9,10-Bis(4-formylphenyl)anthracene. Available from: [Link]
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MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Available from: [Link]
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ResearchGate. a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,.... Available from: [Link]
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ResearchGate. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Available from: [Link]
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